2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core and thioether functionality, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 946262-91-5
This compound features a methoxy group and a p-tolyl substituent, which may enhance its solubility and bioavailability compared to other similar compounds .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. The introduction of electron-withdrawing groups like methoxy has been shown to enhance these effects .
In a comparative study of various derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 6.25 mg/mL to 50 mg/mL against various bacterial strains .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For example, related compounds have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders. The inhibition mechanism is often time-dependent and irreversible, making these compounds promising candidates for therapeutic intervention in conditions like cardiovascular diseases and autoimmune disorders .
Anticancer Potential
Emerging research highlights the potential anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies have shown that certain analogs can inhibit aldehyde dehydrogenase (ALDH) isoforms, which are associated with chemotherapy resistance in ovarian cancer. This inhibition can enhance the efficacy of existing chemotherapeutic agents, suggesting that the compound may also play a role in cancer treatment strategies .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A series of pyrazolo derivatives were synthesized and tested for antimicrobial activity.
- Results showed that compounds with methoxy substitutions had improved activity against Mycobacterium tuberculosis and other pathogens.
- MIC values indicated strong antibacterial effects at concentrations as low as 12.5 µg/mL for select derivatives.
-
Inhibition of Myeloperoxidase :
- A lead compound structurally similar to our target was evaluated for its ability to inhibit MPO activity.
- In vivo studies demonstrated significant reduction in MPO levels in lipopolysaccharide-stimulated models, supporting its therapeutic potential against inflammatory diseases.
-
Anticancer Activity :
- Research on ALDH inhibitors revealed that modifications to the pyrazolo framework could significantly enhance potency.
- Compounds similar to our target showed synergistic effects when combined with standard chemotherapy agents in resistant ovarian cancer models.
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-7-9-14(10-8-13)23-18(27)12-30-21-24-19-15(20(28)25-21)11-22-26(19)16-5-3-4-6-17(16)29-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKXMGKZIWFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.